

Spectroscopic Characterization of 6-Chloropyridine-3-carbohydrazide: A Technical Guide

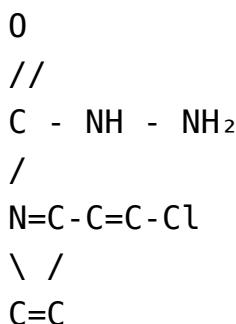
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Chloropyridine-3-carbohydrazide**

Cat. No.: **B060376**

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and Mass Spectrometry) for the compound **6-Chloropyridine-3-carbohydrazide**. It includes detailed, standardized experimental protocols for data acquisition and a logical workflow for the structural elucidation of this and similar chemical entities.

Compound Overview

Compound Name: **6-Chloropyridine-3-carbohydrazide** CAS Number: 168893-66-1[1][2]

Chemical Formula: C₆H₆CIN₃O[2] Molecular Weight: 171.58 g/mol [2] Structure:

Spectral Data Summary

Disclaimer: The following spectral data is a representative, hypothetical dataset based on the chemical structure of **6-Chloropyridine-3-carbohydrazide** and known spectral characteristics of analogous compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ^1H NMR Data for **6-Chloropyridine-3-carbohydrazide** (in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.85	s	1H	$-\text{C}(\text{O})\text{NH}-$
8.80	d	1H	Pyridine H-2
8.20	dd	1H	Pyridine H-4
7.60	d	1H	Pyridine H-5
4.60	s (br)	2H	$-\text{NH}_2$

Table 2: Hypothetical ^{13}C NMR Data for **6-Chloropyridine-3-carbohydrazide** (in DMSO-d_6)

Chemical Shift (δ) ppm	Assignment
165.0	C=O (Carbonyl)
152.0	Pyridine C-6
148.5	Pyridine C-2
139.0	Pyridine C-4
128.0	Pyridine C-3
124.5	Pyridine C-5

Infrared (IR) Spectroscopy

Table 3: Hypothetical FTIR Data for **6-Chloropyridine-3-carbohydrazide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Strong, Broad	N-H stretching (hydrazide)
3050-3150	Medium	Aromatic C-H stretching
1660	Strong	C=O stretching (Amide I)
1600	Medium	N-H bending (Amide II)
1580, 1470	Medium-Strong	C=C and C=N stretching (Pyridine ring)
1100-1300	Medium	C-N stretching
700-850	Strong	C-Cl stretching

Mass Spectrometry (MS)

Table 4: Hypothetical Mass Spectrometry Data for **6-Chloropyridine-3-carbohydrazide**

m/z	Relative Intensity (%)	Assignment
171	100	[M] ⁺ (with ³⁵ Cl)
173	33	[M+2] ⁺ (with ³⁷ Cl)
140	65	[M - NHNNH ₂] ⁺
111	40	[M - CONHNNH ₂] ⁺

Experimental Protocols

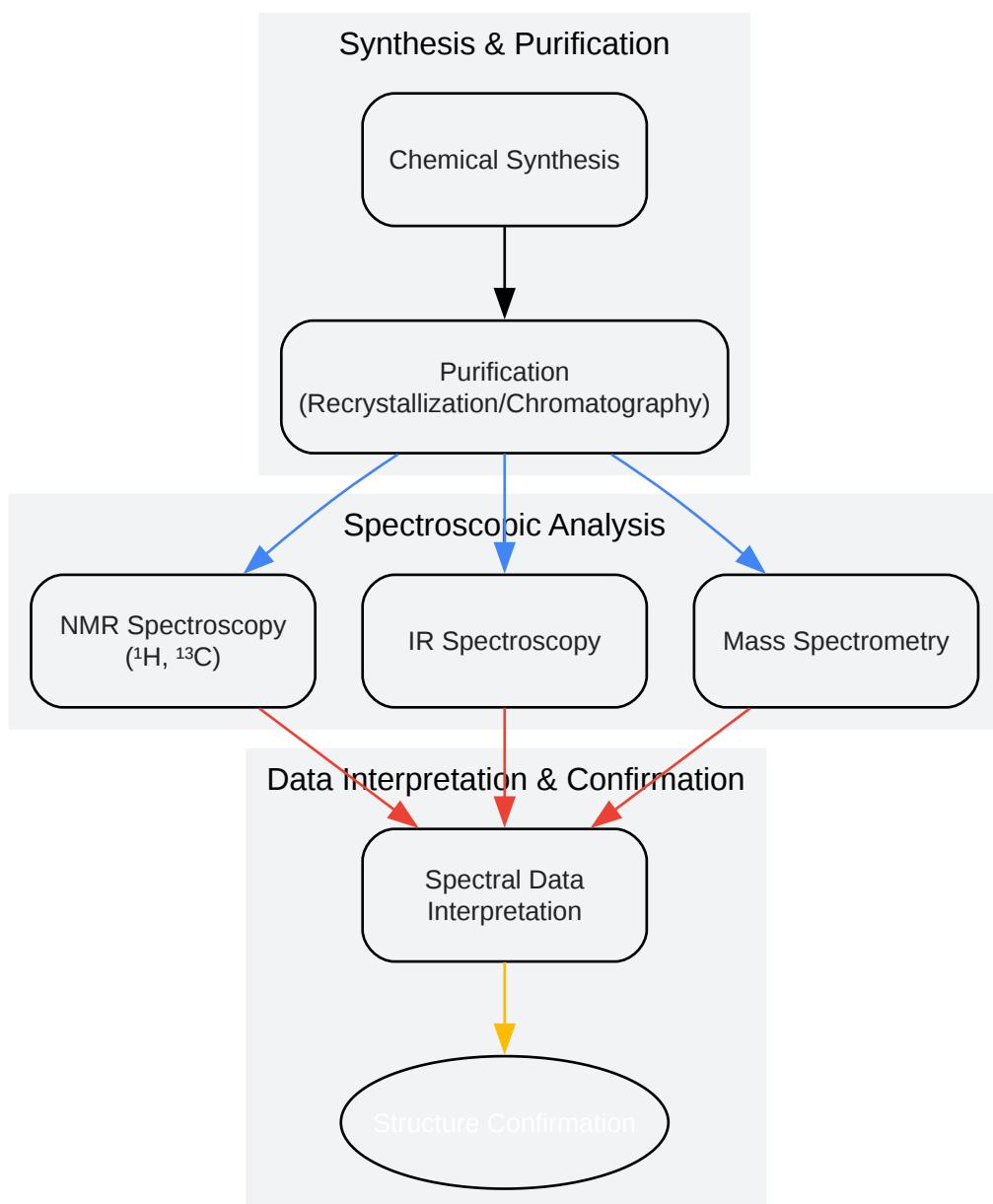
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **6-Chloropyridine-3-carbohydrazide** is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 scans are co-added to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added.


- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing fragments.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **6-Chloropyridine-3-carbohydrazide**.

[Click to download full resolution via product page](#)

Workflow for the spectroscopic confirmation of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a robust framework for the structural elucidation and purity assessment of **6-Chloropyridine-3-carbohydrazide**. The presented data, although hypothetical, serves as a valuable reference for researchers. The detailed experimental protocols and the logical workflow diagram offer a

standardized approach for the characterization of this and other novel chemical entities in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 168893-66-1, 6-Chloropyridine-3-carbohydrazide - chemBlink [chemblink.com]
- 2. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Chloropyridine-3-carbohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060376#spectral-data-nmr-ir-mass-of-6-chloropyridine-3-carbohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com